Cas no 67478-52-8 (Lithium, [1-(triphenylmethyl)-1H-imidazol-2-yl]-)
67478-52-8 structure
Product Name:Lithium, [1-(triphenylmethyl)-1H-imidazol-2-yl]-
CAS-nummer:67478-52-8
MF:C22H17LiN2
MW:316.324784994125
CID:394774
PubChem ID:12459251
Update Time:2025-04-19
Lithium, [1-(triphenylmethyl)-1H-imidazol-2-yl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Lithium, [1-(triphenylmethyl)-1H-imidazol-2-yl]-
- lithium,1-trityl-2H-imidazol-2-ide
- Lithium 1-(triphenylmethyl)-1H-imidazol-2-ide
- 67478-52-8
- DTXSID30499105
- 2-lithio-1-(triphenylmethyl)imidazole
-
- Inchi: 1S/C22H17N2.Li/c1-4-10-19(11-5-1)22(24-17-16-23-18-24,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-17H;/q-1;+1
- InChI-sleutel: OZNOSMCUMQPAAX-UHFFFAOYSA-N
- LACHT: N1([C-]=NC=C1)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Li+]
Berekende eigenschappen
- Exacte massa: 315.15443
- Monoisotopische massa: 316.15517699g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 4
- Complexiteit: 409
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 15.6Ų
Experimentele eigenschappen
- PSA: 17.82
Lithium, [1-(triphenylmethyl)-1H-imidazol-2-yl]- Gerelateerde literatuur
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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